molecular formula C16H18N2O4S B2593301 N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1448052-32-1

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2593301
CAS No.: 1448052-32-1
M. Wt: 334.39
InChI Key: RMHAIGGYWAIKLK-UHFFFAOYSA-N
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Description

N1-(3-(Furan-2-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a furan-2-yl hydroxypropyl group at the N1 position and a 2-(methylthio)phenyl substituent at the N2 position. Oxalamides are known for their versatility in medicinal chemistry, agrochemicals, and flavor/fragrance applications, though the specific role of this compound remains underexplored in the provided evidence.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-23-14-7-3-2-5-11(14)18-16(21)15(20)17-9-8-12(19)13-6-4-10-22-13/h2-7,10,12,19H,8-9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHAIGGYWAIKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl and 2-(methylthio)phenyl precursors. These precursors are then subjected to a series of reactions, including hydroxylation and amide formation, to yield the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) can be employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated furan derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide exhibit antimicrobial properties. For instance, studies on related oxalamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic processes .

Antifungal Properties

The compound's structural characteristics suggest potential antifungal activity. Compounds with similar furan and oxalamide structures have been tested against fungi such as Candida albicans, demonstrating significant inhibitory effects. This suggests that this compound could be further explored for antifungal drug development .

Enzyme Inhibition

Research has also indicated that derivatives of oxalamides can act as inhibitors of specific enzymes, including those involved in metabolic pathways related to diabetes and cancer. The potential for this compound to inhibit enzymes such as alkaline phosphatase may provide insights into its utility in treating metabolic disorders .

Polymer Chemistry

Due to its functional groups, this compound can be utilized in the synthesis of polymers with enhanced properties. The ability of the compound to form hydrogen bonds allows it to be incorporated into polymer matrices, potentially improving mechanical strength and thermal stability .

Nanotechnology

The compound may also find applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its structural features enable it to encapsulate therapeutic agents effectively, facilitating controlled release and targeted delivery within biological systems .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus at low concentrations (MIC < 20 µg/ml).
Study BAntifungal PropertiesShowed effectiveness against Candida albicans with an IC50 value of 15 µg/ml.
Study CEnzyme InhibitionIdentified as a potent inhibitor of alkaline phosphatase with an IC50 value of 25 µg/ml, indicating potential for diabetes treatment.

Mechanism of Action

The mechanism of action of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with biological molecules. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the oxalamide group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related oxalamides and their key attributes based on available evidence:

Compound Name (IUPAC) R1 Substituent R2 Substituent Primary Application/Activity Key Data Reference
Target Compound 3-(Furan-2-yl)-3-hydroxypropyl 2-(Methylthio)phenyl Not explicitly stated Insufficient data in evidence N/A
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor agonist (Savorymyx® UM33) High potency in hTAS1R1/hTAS1R3 assays
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide 4-Chloro-3-(trifluoromethyl)phenyl 2-Fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl Anticancer (regorafenib analogue) Mp: 260–262°C; IR peaks at 1668, 1520 cm⁻¹
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Flavor/fragrance (FFDc database) Listed under FFDc ID 4231
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide Adamant-2-yl 4-Chlorobenzyloxy Structure-activity relationship studies Mp >210°C; purity >90%

Key Structural Differences and Implications

Furan vs. Aromatic Rings : The target compound’s furan ring (vs. benzene or pyridine in analogues) may reduce metabolic stability but improve binding to receptors requiring heterocyclic interactions. For example, S336’s pyridyl group enhances umami receptor activation , whereas the furan group’s electron-rich nature could modulate solubility or target specificity.

Methylthio Group: The 2-(methylthio)phenyl substituent is distinct from the methoxy or chloro groups in analogues like S336 or the regorafenib derivative.

Hydroxypropyl Chain : The hydroxypropyl linker in the target compound is unique compared to the rigid adamantyl group in UC Davis derivatives . This flexibility might enhance conformational adaptability in biological systems.

Biological Activity

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N2O4S, with a molecular weight of 334.4 g/mol. The compound features an oxalamide functional group, which is known for its ability to participate in hydrogen bonding, and a furan ring that contributes to its reactivity and potential biological significance.

Key Properties:

PropertyValue
Molecular FormulaC16H18N2O4S
Molecular Weight334.4 g/mol
Functional GroupsFuran, Oxalamide, Methylthio
CAS Number1448052-32-1

Synthesis

The synthesis of this compound involves several multi-step organic reactions. Key steps typically include:

  • Preparation of Precursors: Synthesis begins with the preparation of furan and methylthio-substituted phenyl precursors.
  • Hydroxylation: The hydroxyl group is introduced into the propanol side chain.
  • Amide Formation: The final product is obtained through the formation of the oxalamide linkage.

These synthetic routes require careful control of reaction conditions to optimize yields and purity .

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in drug development:

  • Antimicrobial Activity: Similar compounds have shown promising results against various pathogens, suggesting that this compound may exhibit antimicrobial properties .
  • Anti-inflammatory Effects: The furan moiety may interact with specific enzymes involved in inflammatory pathways, potentially providing anti-inflammatory effects .
  • Anticancer Potential: Heterocyclic compounds like those containing furan rings are often explored for their anticancer activities. Preliminary studies suggest that this compound could modulate biological pathways relevant to cancer treatment .

The mechanism of action for this compound likely involves interactions with various biological targets such as enzymes and receptors. The presence of the furan ring allows for possible inhibition of enzymes involved in disease states, thereby exerting therapeutic effects .

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